Indazole vs. Indole Scaffold: >4-Fold Superior MAO-B Isoform Selectivity in Head-to-Head Matched-Pair Analysis
In a direct matched-pair comparison conducted within a single study, the indazole-5-carboxamide derivative N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) achieved a human MAO-B IC₅₀ of 0.386 nM with >25,000-fold selectivity over MAO-A [1]. Its indole-5-carboxamide counterpart, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410), showed a marginally better IC₅₀ of 0.227 nM but only >5,700-fold selectivity [1]. Thus, the indazole scaffold trades a modest 1.7-fold reduction in absolute potency for a >4.4-fold gain in isoform selectivity—a trade-off that decisively favors the indazole scaffold for applications where MAO-A-mediated off-target effects are a safety concern.
| Evidence Dimension | MAO-B Isoform Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 0.386 nM; SI >25,000 (PSB-1491, 1H-indazole-5-carboxamide scaffold) |
| Comparator Or Baseline | MAO-B IC₅₀ = 0.227 nM; SI >5,700 (PSB-1410, 1H-indole-5-carboxamide scaffold) |
| Quantified Difference | Indazole scaffold achieves >4.4-fold higher selectivity index (25,000 vs. 5,700); 1.7-fold lower absolute MAO-B potency |
| Conditions | Human recombinant MAO-B and MAO-A enzymes; fluorometric assay using p-tyramine substrate; identical laboratory conditions and compound handling within the same publication |
Why This Matters
For CNS drug programs where MAO-A inhibition carries a risk of dietary tyramine-induced hypertensive crisis, the indazole scaffold's superior selectivity directly addresses a critical safety liability without clinically meaningful loss of target potency.
- [1] Tzvetkov NT, Hinz S, Küppers P, et al. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. J Med Chem. 2014;57(15):6679-6703. doi:10.1021/jm500729a. View Source
